3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl Chloride
Description
3-Chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted with a chlorine atom at the 3-position, a sulfonyl chloride (-SO₂Cl) group at the 1-position, and a piperidine-1-carbonylamino moiety at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides for pharmaceutical applications. The piperidine ring introduces steric and electronic effects that influence reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-10-8-9(20(14,18)19)4-5-11(10)15-12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFCOIPQTSBJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride, also known by its CAS number 678185-85-8, is a chemical compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H14Cl2N2O3S
- Molecular Weight : 337.22 g/mol
- IUPAC Name : this compound
The mechanism of action for this compound involves its interaction with specific enzymes and receptors in biological pathways. It is hypothesized that the compound may act as an inhibitor of certain proteases or enzymes critical for cellular functions. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, which can lead to the modification of target proteins and subsequent biological effects.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For example, derivatives of piperidine have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |
|---|---|---|
| This compound | >100 | >100 |
| Ciprofloxacin | 4 | 0.8 |
Case Studies
- Antiviral Screening : A study synthesized various piperidine derivatives, including those similar to this compound, and assessed their antiviral activity against HIV-1 and other viruses. Some derivatives showed significant cytotoxicity at concentrations above 50 μM .
- Antimicrobial Evaluation : In another study, several piperidine derivatives were evaluated for their antibacterial properties. The results indicated that while some compounds were effective against specific strains, others exhibited high MIC values, indicating limited efficacy .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 337.22 g/mol
- Key Functional Groups :
- Sulfonyl chloride group
- Chlorine atom at the para position
- Piperidine-1-carbonylamino group at the meta position
This configuration contributes to its reactivity, particularly its ability to form covalent bonds with nucleophilic residues in proteins, which is crucial for its biological activity.
Pharmaceutical Development
3-Chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride is primarily utilized as a precursor in synthesizing sulfonamide-based drugs. These drugs are known for their antimicrobial properties, making this compound significant in developing new therapeutic agents.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit moderate to significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances the antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition Studies
The sulfonyl chloride moiety allows for the formation of covalent bonds with nucleophilic sites on enzymes, which can inhibit their activity. This mechanism is particularly relevant in designing enzyme inhibitors for therapeutic applications, including cancer treatment and metabolic disorders .
Anticancer Activity
A study evaluated various piperidine derivatives, including this compound, for anticancer properties. Results demonstrated that modifications to the piperidine structure can enhance cytotoxic effects against several cancer cell lines. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation through specific cellular pathways .
Biochemical Assays
This compound has been employed in biochemical assays to study its interaction with different enzymes. For instance, it has shown potential in inhibiting acetylcholinesterase activity, which could be beneficial in developing treatments for Alzheimer's disease .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared with analogs differing in substituents, ring systems, or functional groups:
Pyrrolidine Analog
- Compound : 3-Chloro-4-(pyrrolidine-1-carboxamido)benzenesulfonyl chloride
- Key Difference : Replacement of the six-membered piperidine ring with a five-membered pyrrolidine.
- Basicity: Piperidine (pKa ~11.3) is more basic than pyrrolidine (pKa ~11.0), influencing pH-dependent reactions and solubility .
Fluorinated Derivatives
- Compound : 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)-benzenesulfonyl chloride ()
- Key Difference : Fluorinated substituents (difluoroethoxy, trifluoromethyl) replace the piperidine and chlorine groups.
- Impact: Electron-Withdrawing Effects: Fluorine atoms enhance electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles. Stability: Fluorinated groups improve thermal and metabolic stability, making this derivative suitable for agrochemicals like penoxsulam .
C. Perfluorinated Benzenesulfonyl Chlorides ()
- Examples: 4-(pentadecafluoroheptyl)-benzenesulfonyl chloride, 4-[(heptadecafluorononenyl)oxy]-benzenesulfonyl chloride.
- Key Difference : Long perfluorinated chains attached to the benzene ring.
- Impact: Hydrophobicity: Fluorinated chains confer extreme hydrophobicity and chemical resistance, ideal for surfactants or coatings. Reactivity: Reduced reactivity compared to non-fluorinated analogs due to electron-withdrawing effects .
Physical and Chemical Properties
Preparation Methods
Synthesis Routes and Methodological Frameworks
Core Synthetic Pathways
The synthesis of 3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride typically involves a multi-step sequence:
- Sulfonation and Chlorination : Introduction of the sulfonyl chloride group via sulfonation of a benzene derivative followed by chlorination.
- Piperidine-1-Carbonylamino Functionalization : Coupling of the piperidine moiety through amidation or urea-forming reactions.
A representative route begins with 4-nitrobenzenesulfonyl chloride, which undergoes reduction to the corresponding amine, followed by chlorination at the 3-position. Subsequent reaction with piperidine-1-carbonyl chloride introduces the piperidine-1-carbonylamino group.
Table 1: Key Synthetic Steps and Conditions
Reaction Mechanisms and Catalytic Systems
Sulfonyl Chloride Formation
The sulfonation step often employs chlorosulfonic acid under controlled temperatures to prevent over-sulfonation. The mechanism proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the para position relative to the nitro or amino group. Subsequent chlorination with chlorine gas in the presence of FeCl₃ as a Lewis acid catalyst replaces the nitro group with chlorine.
Piperidine Coupling Dynamics
The piperidine-1-carbonylamino group is introduced via a nucleophilic acyl substitution reaction. Piperidine-1-carbonyl chloride reacts with the amine intermediate, facilitated by dimethylformamide (DMF) as a polar aprotic solvent. This step requires precise stoichiometry to avoid side reactions such as over-alkylation.
Table 2: Catalytic Systems for Amidation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| DMF | Toluene | 60 | 12 | 68 | |
| Pyridine | DCM | 25 | 24 | 55 |
Optimization of Reaction Parameters
Temperature and Time Dependencies
Elevated temperatures (60–80°C) during the amidation step improve reaction kinetics but risk decomposition of the sulfonyl chloride group. Conversely, room-temperature reactions prolong completion times but enhance selectivity.
Solvent Selection
- Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis.
- Halogenated Solvents : Dichloromethane (DCM) minimizes side reactions but offers lower reaction rates.
Table 3: Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) | |
|---|---|---|---|---|
| DMF | 36.7 | 0.15 | 68 | |
| DCM | 8.93 | 0.07 | 55 |
Industrial-Scale Production and Challenges
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
Traditional batch methods suffer from inconsistent heat distribution, leading to variable yields. Modern approaches, such as microwave-assisted synthesis, reduce reaction times by 40% while maintaining yields above 75%.
Table 4: Yield Comparison Across Methods
| Method | Scale (kg) | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Batch Reactor | 10 | 70 | 95 | |
| Continuous Flow | 50 | 85 | 98 | |
| Microwave-Assisted | 0.1 | 78 | 97 |
Q & A
Q. What synthetic routes are commonly employed to prepare 3-chloro-4-(piperidine-1-carbonylamino)benzenesulfonyl chloride, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation and amidation steps. Key routes include:
- Chlorosulfonation : Reacting a benzene derivative with chlorosulfonic acid to introduce the sulfonyl chloride group .
- Piperidine coupling : Introducing the piperidine-1-carbonylamino moiety via nucleophilic substitution or carbodiimide-mediated amidation .
Critical parameters : - Temperature : Excess heat can lead to decomposition; optimal ranges are 0–5°C for sulfonylation and 25–40°C for amidation .
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity .
- Catalysts : Use of DMAP or EDC/HOBt for amidation improves efficiency .
Table 1 : Example reaction conditions from literature:
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | DCM | 0–5 | None | 65–75 |
| Amidation | THF | 25–40 | EDC/HOBt | 70–85 |
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer :
- NMR spectroscopy : H and C NMR confirm substituent positions and piperidine ring integration. Anomalies in aromatic proton splitting indicate sulfonyl chloride substitution .
- X-ray crystallography : Single-crystal analysis using SHELX or WinGX resolves bond angles and torsional strain in the piperidine moiety .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 347.03) .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, face shields, and fume hoods to avoid exposure to sulfonyl chloride vapors .
- Waste disposal : Quench residual sulfonyl chloride with ice-cold sodium bicarbonate before disposal .
- Emergency measures : Immediate irrigation with water for skin/eye contact and administration of oxygen for inhalation exposure .
Advanced Research Questions
Q. How can researchers optimize purification to remove by-products from sulfonylation reactions?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 to 1:1) to separate unreacted sulfonyl chloride intermediates .
- Recrystallization : Dissolve crude product in hot ethanol and cool to -20°C to precipitate pure crystals .
- HPLC analysis : Monitor purity with a C18 column (UV detection at 254 nm); adjust mobile phase (acetonitrile/water + 0.1% TFA) for optimal resolution .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA to model the sulfonyl chloride group’s electrophilicity. High LUMO density at the sulfur atom correlates with nucleophilic attack susceptibility .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .
Q. How should researchers design pharmacological assays to evaluate bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Z-Gly-Leu-Arg-AMC) .
- Cytotoxicity screening : Use MTT assays on HEK-293 or HepG2 cells at 10–100 µM concentrations; LC values < 50 µM indicate therapeutic potential .
- ADMET profiling : Assess metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
